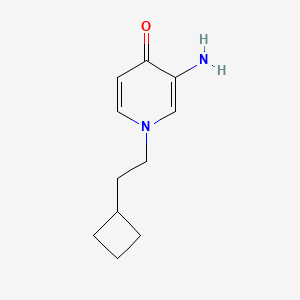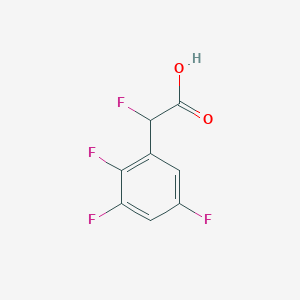
Fluoro(2,3,5-trifluorophenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(2,3,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three fluorine atoms and a carboxylic acid group. This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules and is used in several industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluoro(2,3,5-trifluorophenyl)acetic acid typically involves multiple steps:
Condensation Reaction: 2,3,5-trifluoronitrobenzene reacts with diethyl malonate in the presence of sodium hydroxide and DMF at 40°C for 6 hours.
Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis, acidification, and decarboxylation to yield the desired product.
Reduction and Diazotization: The nitro group is reduced, followed by diazotization and fluoridation to introduce the fluorine atoms.
Industrial Production Methods
Industrial production methods for fluoro(2,3,5-trifluorophenyl)acetic acid involve similar steps but are optimized for large-scale production. These methods emphasize cost-effective raw materials, mild reaction conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions
Fluoro(2,3,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids, amines, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Fluoro(2,3,5-trifluorophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of fluoro(2,3,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic Acid: Similar in structure but differs in the position of fluorine atoms.
3,4,5-Trifluorophenylacetic Acid: Another isomer with fluorine atoms at different positions.
Uniqueness
Fluoro(2,3,5-trifluorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and industrial applications .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-fluoro-2-(2,3,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7H,(H,13,14) |
InChI Key |
AUCJIZZOVHYZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


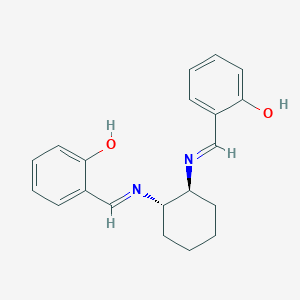
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
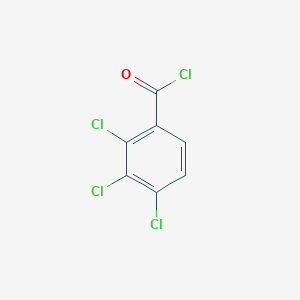
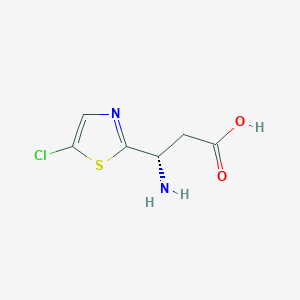

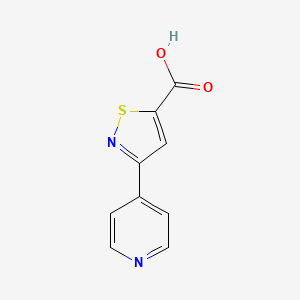
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
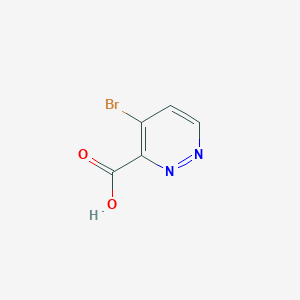
![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

